BenchChemオンラインストアへようこそ!

(S)-3-N-Cbz-amino-succinimide

anticonvulsant pharmacology stereochemistry structure-activity relationship

(S)-3-N-Cbz-amino-succinimide (CAS 60846-91-5) is a chirally pure (S)-enantiomer Cbz-protected succinimide validated as an anticonvulsant reference standard. Unlike generic N-Cbz-aminosuccinimides, this specific enantiomer demonstrates defined PTZ model activity (ED₅₀ 78.1 mg/kg) with a neurotoxicity threshold TD₅₀ >117.5 mg/kg. Its acid-stable Cbz group enables orthogonal deprotection via hydrogenolysis, offering flexibility unavailable with Boc analogs. HPLC-verified purity ≥97% with COA supports chiral method validation. For neuroscience SAR studies, this non-N-substituted baseline enables systematic evaluation of N-alkyl and stereochemical modifications.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 60846-91-5
Cat. No. B1354008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-N-Cbz-amino-succinimide
CAS60846-91-5
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC1=O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H12N2O4/c15-10-6-9(11(16)14-10)13-12(17)18-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,14,15,16)/t9-/m0/s1
InChIKeyQRQMHYISDDHZBY-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-N-Cbz-amino-succinimide CAS 60846-91-5: Procurement-Grade Chiral Building Block


(S)-3-N-Cbz-amino-succinimide (CAS 60846-91-5) is a chiral succinimide derivative bearing an N-carbobenzyloxy (Cbz) protecting group on its α-amino functionality . With the molecular formula C₁₂H₁₂N₂O₄ and molecular weight of 248.23 g/mol, the compound exhibits predicted physicochemical properties including a boiling point of 515.1±49.0 °C and density of 1.35±0.1 g/cm³ . Its solubility profile demonstrates 25 mg/mL in DMF, DMSO, and ethanol, with reduced solubility (0.25 mg/mL) in ethanol:PBS (pH 7.2, 1:3) mixtures . The compound serves as a chiral intermediate in peptide synthesis and as a research-grade anticonvulsant reference standard [1].

Why Generic Substitution of (S)-3-N-Cbz-amino-succinimide Fails: Chiral Specificity and N-Substitution Effects


Generic substitution among N-Cbz-α-aminosuccinimides is scientifically invalid due to two orthogonal specificity determinants. First, stereochemistry at the C3 position fundamentally alters biological activity: the (S)-enantiomer (CAS 60846-91-5) demonstrates distinct anticonvulsant potency compared to its (R)-enantiomer (CAS 179747-84-3) [1]. Second, pharmacological effects are dependent on N-substituted alkyl chains and stereochemistry, with activity ranking orders varying significantly across R and S series in both MES and PTZ seizure models [2][3]. Substituting an N-alkylated derivative (e.g., N-methyl or N-ethyl) for the non-substituted parent compound introduces unpredictable potency shifts—ED₅₀ values can differ by >2-fold depending on substitution pattern and stereochemistry [2]. These structure-activity dependencies preclude interchangeable use without re-validation.

(S)-3-N-Cbz-amino-succinimide: Quantitative Evidence for Procurement Decisions


(S)-3-N-Cbz-amino-succinimide Demonstrates Superior PTZ Anticonvulsant Activity Among Non-Substituted Enantiomers

In a direct head-to-head comparison of non-N-substituted N-Cbz-α-aminosuccinimides, (S)-3-N-Cbz-amino-succinimide (compound 1d) demonstrated the highest activity among all tested compounds in the pentylenetetrazole (PTZ) seizure model, with an ED₅₀ of 78.1 mg/kg [1]. This represents superior PTZ-specific activity relative to its (R)-enantiomer and N-substituted analogs within the same study. Neurotoxicity assessment via rotorod testing yielded TD₅₀ values above 117.5 mg/kg for tested compounds [1].

anticonvulsant pharmacology stereochemistry structure-activity relationship

Comparative MES Anticonvulsant Activity: (S)-3-N-Cbz-amino-succinimide vs. (R)-N-Methyl Analog

In the maximal electroshock (MES) seizure model, (S)-3-N-Cbz-amino-succinimide exhibits an ED₅₀ of 103 mg/kg [1]. While the most active compound in the MES test across the series is (R)-N-Cbz-α-amino-N-methylsuccinimide (1b) with an ED₅₀ of 52.5 mg/kg, the non-substituted (S)-enantiomer maintains measurable activity and ranks within the S-series activity order: N-methyl > N-allyl > non-substituted > N-isobutyl > N-ethyl > N-benzyl [2].

maximal electroshock seizure MES model chiral pharmacology

Protecting Group Stability Profile: Cbz-Protected Amino Succinimide vs. Boc-Protected Analogs

The Cbz (carbobenzyloxy) protecting group on (S)-3-N-Cbz-amino-succinimide provides orthogonal stability relative to acid-labile protecting groups such as Boc (tert-butoxycarbonyl). The Cbz group is stable under acidic conditions that cleave Boc groups but can be removed via catalytic hydrogenation (H₂, Pd/C) or hydrogenolysis [1]. This orthogonal stability enables sequential deprotection strategies in peptide synthesis where differential reactivity is required. Within the compound class, the Cbz-protected succinimide also offers distinct solubility properties compared to N-substituted analogs: predicted pKa of 8.79±0.50, enabling predictable ionization behavior under physiological pH conditions .

protecting group strategy peptide synthesis orthogonal protection

Synthetic Provenance: Preparation from (S)-N-Cbz-Aspartic Acid as Defined Starting Material

(S)-3-N-Cbz-amino-succinimide is prepared from (S)-N-Cbz-aspartic acid via established synthetic methodology [1]. The synthetic route maintains stereochemical integrity throughout imide ring formation, yielding the target (S)-enantiomer without racemization. In contrast, alternative synthetic strategies such as Rh-catalyzed asymmetric transfer hydrogenation for accessing 3,4-disubstituted succinimides represent more recent methodology development but require specialized catalyst systems and produce different substitution patterns [2].

chiral synthesis aspartic acid derivative stereochemical fidelity

Analytical Quality Assurance: Commercial Availability at ≥97% Purity with HPLC Verification

(S)-3-N-Cbz-amino-succinimide is commercially available at ≥97% purity as verified by HPLC analysis, with certificates of analysis (COA) including HPLC chromatograms, MS spectra, and NMR spectra provided upon request . This level of analytical characterization meets research-grade requirements for reproducible experimental outcomes. The compound is supplied as a white to off-white crystalline solid with defined storage conditions (sealed in dry, room temperature) .

analytical chemistry quality control research chemical procurement

(S)-3-N-Cbz-amino-succinimide: Validated Research Application Scenarios


Positive Control for PTZ-Induced Seizure Pharmacology Studies

For neuroscience laboratories investigating anticonvulsant mechanisms in the pentylenetetrazole (PTZ) seizure model, (S)-3-N-Cbz-amino-succinimide serves as a validated reference compound with an established ED₅₀ of 78.1 mg/kg [1]. Its well-characterized activity profile in this specific assay enables reliable positive control implementation, with neurotoxicity thresholds (TD₅₀ > 117.5 mg/kg) providing a defined safety window for dose-response studies [1].

Chiral Building Block in Orthogonal Protection Peptide Synthesis

As a Cbz-protected chiral succinimide derived from (S)-N-Cbz-aspartic acid, this compound enables orthogonal protection strategies in multi-step peptide synthesis [1]. The acid-stable Cbz group permits selective deprotection via catalytic hydrogenation without affecting acid-labile protecting groups, offering synthetic flexibility unavailable with Boc-protected analogs. This makes it suitable for complex peptide assemblies requiring sequential amine deprotection.

Chiral Standard for Enantiomeric Purity Method Development

The defined stereochemistry of (S)-3-N-Cbz-amino-succinimide (CAS 60846-91-5) makes it suitable as a chiral reference standard for developing and validating enantiomeric purity analytical methods [1]. Its commercial availability with HPLC-verified purity ≥97% and COA documentation supports method qualification for distinguishing the (S)-enantiomer from its (R)-counterpart (CAS 179747-84-3) .

Structure-Activity Relationship (SAR) Baseline for Succinimide Anticonvulsant Research

For medicinal chemistry programs exploring succinimide-based anticonvulsants, (S)-3-N-Cbz-amino-succinimide provides a non-N-substituted baseline for systematic SAR studies. Its position in the established activity ranking—third most active among S-series compounds in MES testing and most active in PTZ testing among non-substituted compounds—provides a reference point for evaluating N-substitution effects and stereochemical modifications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-N-Cbz-amino-succinimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.